(3-Pentyldeca-1,4-dien-1-YL)benzene
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Overview
Description
(3-Pentyldeca-1,4-dien-1-yl)benzene is a chemical compound characterized by a benzene ring substituted with a 3-pentyldeca-1,4-dien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pentyldeca-1,4-dien-1-yl)benzene typically involves the reaction of a benzene derivative with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Pentyldeca-1,4-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur on the benzene ring, introducing functional groups like nitro or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated alkanes.
Substitution: Formation of nitrobenzene or sulfonic acid derivatives.
Scientific Research Applications
(3-Pentyldeca-1,4-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Pentyldeca-1,4-dien-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering the conformation of proteins, or modulating signaling pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
(5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol): A compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.
3,4-bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one: Another compound with a benzene ring and multiple substituents, used in dendrimer synthesis.
Properties
CAS No. |
181036-43-1 |
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Molecular Formula |
C21H32 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
3-pentyldeca-1,4-dienylbenzene |
InChI |
InChI=1S/C21H32/c1-3-5-7-8-11-15-20(14-10-6-4-2)18-19-21-16-12-9-13-17-21/h9,11-13,15-20H,3-8,10,14H2,1-2H3 |
InChI Key |
ADTRWOQCFBLQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(CCCCC)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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